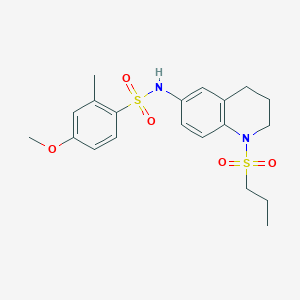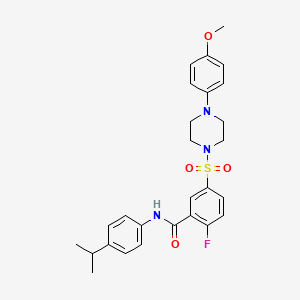
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry
作用機序
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to influence a broad range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Safety and Hazards
将来の方向性
The future directions of research on quinazoline and quinazolinone derivatives are likely to continue focusing on their synthesis and biological activities. These compounds have shown promise in a wide range of applications, from antimicrobial and anticancer agents to inhibitors of various enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole typically involves the reaction of 2-chloroquinazoline with 9-phenyl-9H-carbazole under specific conditions. One common method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated derivatives .
科学的研究の応用
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole has several scientific research applications, including:
類似化合物との比較
Similar Compounds
Some similar compounds include:
2-(4-Bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Known for its selective and potent EGFR inhibition.
Uniqueness
2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole is unique due to its specific structural features, which confer distinct biological and chemical properties.
特性
IUPAC Name |
2-(2-chloroquinazolin-4-yl)-9-phenylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClN3/c27-26-28-22-12-6-4-11-21(22)25(29-26)17-14-15-20-19-10-5-7-13-23(19)30(24(20)16-17)18-8-2-1-3-9-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNYSGLGEPGIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=NC(=NC6=CC=CC=C65)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2901619.png)
![[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B2901624.png)
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)thiophene-2-carboxylic acid](/img/structure/B2901625.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2901629.png)
![5,7-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2901631.png)

![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2901634.png)
![3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2901635.png)


![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-methylbenzohydrazide](/img/structure/B2901640.png)
